N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
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Description
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H25ClN4O3 and its molecular weight is 464.95. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction Studies
One potential application could involve studying the molecular interactions of similar compounds with specific receptors, akin to how SR141716, a selective antagonist for the CB1 cannabinoid receptor, was studied for its binding and conformational behavior (Shim et al., 2002). This type of research could reveal how structural modifications affect receptor affinity and activity, offering insights into the design of targeted therapies.
Drug Synthesis and Production
Another application is in the development of manufacturing processes for complex drug molecules. For example, a study on the large-scale production of a peptide-like amorphous compound for treating diabetes demonstrated the use of single-chromatography and chromatography-free processes (Sawai et al., 2010). Research in this area could focus on optimizing the synthesis and purification processes for new compounds with therapeutic potential.
Antimicrobial and Anticancer Evaluation
Research into the antimicrobial and anticancer properties of new quinoline derivatives, like the study by Bondock and Gieman (2015), could be another application area. They synthesized and evaluated new 2-chloro-3-hetarylquinolines for their antibacterial and anticancer activities (Bondock & Gieman, 2015). Similar studies could explore the bioactivity of N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide derivatives against various pathogens and cancer cell lines.
Insecticidal Activity
The synthesis and evaluation of pyridine derivatives for their toxicity against pests, as done by Bakhite et al. (2014), is another potential research avenue (Bakhite et al., 2014). Investigating the insecticidal properties of similar compounds could lead to the development of new, more effective pesticides.
Opioid Receptor Antagonism
Exploring the opioid receptor antagonist properties of compounds with similar structures could also be of interest. For instance, Carroll et al. (2005) designed and synthesized N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines as opioid receptor pure antagonists, demonstrating their potential for treating opioid abuse (Carroll et al., 2005).
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN4O3/c1-15-4-5-18(10-20(15)26)29-25(31)16-6-8-30(9-7-16)24-17(13-27)14-28-21-12-23(33-3)22(32-2)11-19(21)24/h4-5,10-12,14,16H,6-9H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSXWYJXZRHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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